Cas no 101246-66-6 (Phenserine)

Phenserine structure
Nom du produit:Phenserine
Phenserine Propriétés chimiques et physiques
Nom et identifiant
-
- Pyrrolo[2,3-b]indol-5-ol,1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-
- Phenserine
- Phenserine,(3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol5-(N-phenylcarbamate)
- (-)-N-PHENYLCARBAMOYLESEROLINE
- (-)-phenserine
- (-)-phenylcarbamoyleseroline
- (3aS)-1,3 a,8-trimethyl-1,2,3,3 a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate
- (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol5-(N-phenylcarbamate)
- (3as-cis)-amate(ester
- 3-b)indol-5-ol,1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-pyrrolo(phenylcarb
- (−)-N-Phenylcarbamoyleseroline
- 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol phenylcarbamate (ester)
- (-)-Eseroline phenylcarbamate
- N8142NV8UM
- PHENSERINE [MI]
- 101246-66-6
- (3as,8ar)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate
- NCGC00163250-01
- CCG-221827
- 101246-66-6 (free base)
- NS00072627
- NCGC00261208-01
- PBHFNBQPZCRWQP-QUCCMNQESA-N
- J-000348
- Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-
- BUNTANETAP, (-)-
- CS-0027770
- BUNTANETAP, (+/-)-
- NCGC00163250-02
- MFCD00672748
- LP00523
- MS-25129
- [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate
- BDBM10958
- DB04892
- 159652-53-6
- Pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel-
- (3aS,8aR)-1,3a,8-trimethyl-1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-5-yl N-phenylcarbamate
- HY-103374
- DTXSID00906018
- BRD-K46580984-001-01-0
- Phenserine (racemate) [MI]
- Pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, phenylcarbamate (ester), cis-(+/-)-
- UNII-N8142NV8UM
- Tox21_500523
- UNII-SUE285UG3S
- SDCCGSBI-0633726.P001
- CHEMBL74926
- SCHEMBL1537384
- NCGC00163250-05
- N-phenylcarbamoyleseroline
- HMS3261J07
- AKOS015967321
- Pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, phenylcarbamate (ester), (3aS-cis)-
- Phenserine, >=98% (HPLC), solid
- phenserine.tartaric acid
- N-phenylcarbamoyl eseroline
- pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-
- Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1);Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
- SUE285UG3S
- Q27095557
- Phenserine, (+/-)-
- (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol 5-(N-phenylcarbamate)
- Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-
- (+/-)-Phenserine
- BRD-K46580984-001-03-6
- (-)-Eseroline Phenylcarbamate; (-)-N-Phenylcarbamoyleseroline; (-)-Phenserine; (3aS-cis)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol Phenylcarbamate (Ester); (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol (N-Phenylcarbamate)
- BRD-K46580984-001-02-8
- G12628
- DA-76812
-
- MDL: MFCD00672748
- Piscine à noyau: InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)
- La clé Inchi: PBHFNBQPZCRWQP-QUCCMNQESA-N
- Sourire: O=C(NC1C=CC=CC=1)OC1C=CC2=C(C3(CCN(C)C3N2C)C)C=1
Propriétés calculées
- Qualité précise: 337.17900
- Masse isotopique unique: 337.179
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 3
- Complexité: 507
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 44.8A^2
Propriétés expérimentales
- Dense: 1.228
- Point d'ébullition: 468.7°Cat760mmHg
- Point d'éclair: 237.3°C
- Indice de réfraction: 1.633
- Solubilité: H2O: <2mg/mL
- Le PSA: 44.81000
- Le LogP: 3.74250
Phenserine Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 26
- RTECS:UY8586000
-
Identification des marchandises dangereuses:
- Conditions de stockage:2-8°C
Phenserine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P937945-10mg |
Phenserine |
101246-66-6 | ≥99% | 10mg |
¥3,150.00 | 2022-09-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204188-50mg |
Phenserine, |
101246-66-6 | >98% | 50mg |
¥970.00 | 2023-09-05 | |
TRC | P318903-25mg |
Phenserine |
101246-66-6 | 25mg |
$ 144.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11808-50mg |
Phenserine |
101246-66-6 | 98% | 50mg |
¥1282.00 | 2023-09-09 | |
ChemScence | CS-0027770-10mg |
Phenserine |
101246-66-6 | ≥99.0% | 10mg |
$250.0 | 2022-04-28 | |
Ambeed | A831543-1g |
Phenserine |
101246-66-6 | 98% | 1g |
$872.0 | 2023-06-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12446-100mg |
Phenserine |
101246-66-6 | 100mg |
¥ 11900 | 2023-09-07 | ||
MedChemExpress | HY-103374-10mM*1 mL in DMSO |
Phenserine |
101246-66-6 | 99.55% | 10mM*1 mL in DMSO |
¥1559 | 2024-04-21 | |
Ambeed | A831543-10mg |
(3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate |
101246-66-6 | 98% | 10mg |
$250.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P937945-5mg |
Phenserine |
101246-66-6 | ≥99% | 5mg |
¥1,890.00 | 2022-09-28 |
Phenserine Littérature connexe
-
Philip Williams,Analia Sorribas,Melanie-Jayne R. Howes Nat. Prod. Rep. 2011 28 48
-
Pei Xu,Hui Xu,Sai Wang,Tian-Zi Hao,Si-Yi Yan,Dong Guo,Xu Zhu Org. Chem. Front. 2023 10 2013
-
Mohini Shrestha,Xianqing Wu,Wenyi Huang,Jingping Qu,Yifeng Chen Org. Chem. Front. 2021 8 4024
-
4. Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesisGuang-Jian Mei,Wai Lean Koay,Chuan Xiang Alvin Tan,Yixin Lu Chem. Soc. Rev. 2021 50 5985
-
Zhidong Liu,Aihua Zhang,Hui Sun,Ying Han,Ling Kong,Xijun Wang RSC Adv. 2017 7 6046
101246-66-6 (Phenserine) Produits connexes
- 103877-07-2((-)-n-methylphysostigmine)
- 57-47-6(Physostigmine)
- 1361487-43-5(2,6-Bis(2,4,6-trichlorophenyl)-4-nitropyridine)
- 1040674-58-5(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide)
- 1803665-80-6(3-(Difluoromethyl)-4-fluoro-2-(fluoromethyl)pyridine)
- 2002698-47-5(4-bromo-5-chloro-N,2-dimethylbenzene-1-sulfonamide)
- 2229195-56-4(1-(1H-indol-2-yl)-3-oxocyclobutane-1-carbonitrile)
- 1804391-29-4(2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-4-acetic acid)
- 25380-61-4(1,2-Benzisothiazole,4-chloro-)
- 1807276-47-6(Methyl 4-cyano-2-difluoromethyl-5-mercaptobenzoate)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:101246-66-6)PHENSERINE

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:101246-66-6)Phenserine

Pureté:99%
Quantité:10mg
Prix ($):225.0